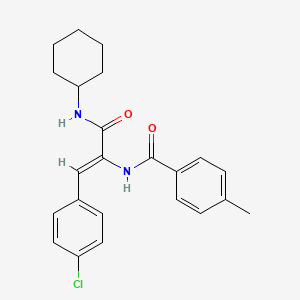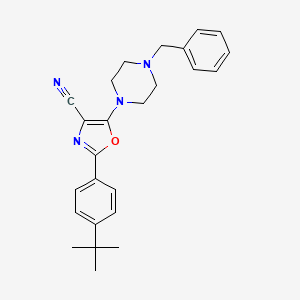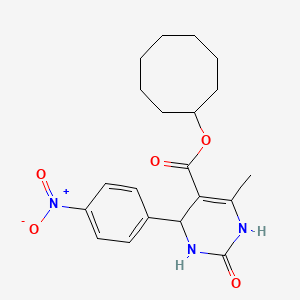
N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a 4-chloro-phenyl group, a cyclohexylcarbamoyl group, and a 4-methyl-benzamide group. Its distinct structure makes it a valuable subject for studies in organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with cyclohexyl isocyanate to form the cyclohexylcarbamoyl intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro-phenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-cyclohexylurea: Similar structure but lacks the vinyl and benzamide groups.
4-Chloro-N-(cyclohexylcarbamoyl)benzamide: Similar structure but lacks the vinyl group.
Uniqueness
N-(2-(4-Chloro-phenyl)-1-cyclohexylcarbamoyl-vinyl)-4-methyl-benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25ClN2O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H25ClN2O2/c1-16-7-11-18(12-8-16)22(27)26-21(15-17-9-13-19(24)14-10-17)23(28)25-20-5-3-2-4-6-20/h7-15,20H,2-6H2,1H3,(H,25,28)(H,26,27)/b21-15- |
InChI Key |
QFIBSPUMMVWKRP-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11121814.png)
![Dinaphthalen-1-yl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B11121815.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11121822.png)
![2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11121823.png)
![5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11121834.png)
![N-[1-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11121835.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B11121850.png)
![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121854.png)
![2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11121856.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11121867.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121871.png)


